molecular formula C19H19FN2O3 B4261087 4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one

4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B4261087
M. Wt: 342.4 g/mol
InChI Key: UKSFRNVTGYPBTH-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with a benzodioxolylmethylamino group and a fluorobenzyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

4-(1,3-benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-5-1-3-13(7-15)10-22-11-16(8-18(22)23)21-9-14-4-2-6-17-19(14)25-12-24-17/h1-7,16,21H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSFRNVTGYPBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)F)NCC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Amination: The benzodioxole intermediate is then subjected to amination using an appropriate amine to introduce the amino group.

    Pyrrolidinone Formation: The aminated benzodioxole is reacted with a suitable precursor to form the pyrrolidinone ring.

    Fluorobenzyl Substitution: Finally, the fluorobenzyl group is introduced through a substitution reaction, typically using a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one is unique due to the combination of its benzodioxole and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-4-ylmethylamino)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one

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